1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)8-11-4-6-12(15)7-5-11/h4-7,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBZXGRJCDFRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4,6-dimethylpyrimidine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and pyrimidine ring participate in nucleophilic substitutions under specific conditions:
- The sulfonamide reacts with phosgene to form a sulfonyl isothiocyanate intermediate, which dimerizes readily (Equation 2 in ).
- Methylation at the sulfonamide nitrogen occurs via methyl iodide in dimethylformamide (DMF) with potassium hydroxide .
Hydrolysis Reactions
The sulfonamide linkage and pyrimidine substituents undergo hydrolysis under acidic or alkaline conditions:
- Hydrolysis of the sulfonamide bond yields methanesulfonic acid and a pyrimidine-amine derivative .
- The methoxy group on the pyrimidine remains stable under moderate conditions but may demethylate under prolonged heating .
Oxidation and Stability
The compound shows limited oxidation susceptibility but is sensitive to radical-mediated degradation:
- OH radicals abstract hydrogen from the methyl groups, forming sulfonic acids .
- Thermal decomposition above 200°C releases sulfonyl chlorides and pyrimidine fragments.
Coupling and Functionalization
The 4-chlorophenyl group enables cross-coupling reactions:
- The chlorine on the phenyl ring undergoes Suzuki coupling with aryl boronic acids to form biaryl structures .
- Buchwald-Hartwig amination introduces amines at the para position of the phenyl group .
Salt Formation and Stability
The sulfonamide forms stable salts with inorganic bases:
- Potassium salts precipitate in ethyl acetate, enabling purification .
- Sodium salts remain soluble and are intermediates for further functionalization .
Key Stability Considerations:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its sulfonamide structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, thereby exerting antimicrobial effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares key structural motifs with several pharmacologically active sulfonamides:
Key Observations :
- Chlorophenyl Group : Present in both the target compound and SR141716A/AVE-1625, this group is associated with enhanced hydrophobic interactions in receptor binding .
- Pyrimidine vs.
- Sulfonamide Linker : The methanesulfonamide group is a common feature in NS398 and Sch225336, often contributing to hydrogen bonding with enzymatic active sites .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxy and methyl groups on the pyrimidine ring may enhance solubility compared to purely aromatic analogs like SR141716A. However, the chlorophenyl group could reduce aqueous solubility, necessitating formulation optimization.
Methodological Tools for Structural Analysis
Crystallographic software such as SHELX (for refinement) and ORTEP (for visualization) are critical for elucidating the 3D structure of sulfonamide derivatives .
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 317.79 g/mol
- CAS Number : 16018-61-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.
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Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Urease : Linked to bacterial infections and associated with gastrointestinal disorders.
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Data
Case Study 1: Anticancer Properties
A study conducted on the effects of the compound on colorectal cancer cell lines (SW480 and HCT116) demonstrated significant inhibition of cell growth with IC values of 2 µM and 0.12 µM, respectively. The treatment resulted in reduced expression of Ki67, a marker for cell proliferation, indicating its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a model of Huntington's disease using Drosophila melanogaster, the compound was shown to improve neuronal survival and function. This effect was linked to decreased levels of polyglutaminated proteins, which are known to contribute to neurodegeneration .
Research Findings
Recent research has highlighted the multifaceted biological activities of this compound:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : In vitro studies indicated that it may reduce inflammatory responses, which is crucial for conditions like arthritis and other inflammatory diseases .
Q & A
Q. What strategies optimize synthetic scalability without compromising purity?
- Methodology :
- Flow Chemistry : Reduces reaction time (from 12 hrs to 2 hrs) and improves heat transfer.
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
